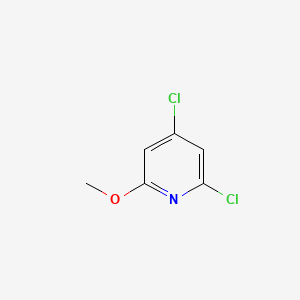

2,4-Dichloro-6-methoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

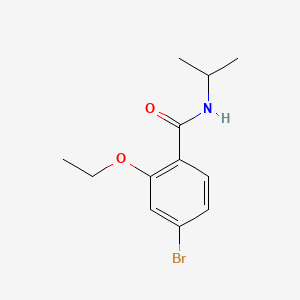

2,4-Dichloro-6-methoxypyridine is an organic compound . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-methoxypyridine can be achieved by a two-step process from 2-chloro-4-methoxypyridine N-oxide or in one step from 2,6-dichloro-4-nitropyridine .

Molecular Structure Analysis

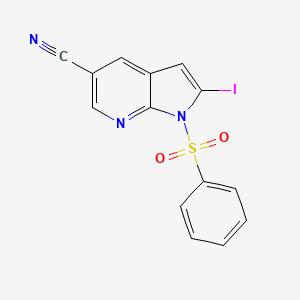

The molecular formula of 2,4-Dichloro-6-methoxypyridine is C6H5Cl2NO . It has an average mass of 178.02 Da and a monoisotopic mass of 160.979904 Da .

Physical And Chemical Properties Analysis

2,4-Dichloro-6-methoxypyridine is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.01 .

Scientific Research Applications

Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies

2,4-Dichlorophenoxyacetic acid (2,4-D) has been extensively studied for its toxicological impact on the environment, particularly in terms of its use in agricultural and urban settings. A scientometric review highlighted the rapid advancement in research on 2,4-D's toxicology and mutagenicity, identifying key areas of study such as occupational risk, neurotoxicity, resistance or tolerance to herbicides, non-target species impacts, and molecular imprinting. The study also noted the collaborative nature of this research, facilitating significant progress in understanding 2,4-D's environmental and health effects (Zuanazzi, Ghisi, & Oliveira, 2020).

Methoxypyrazines in Grape Biosynthesis and Wine Flavor

Research on 3-alkyl-2-methoxypyrazines (MPs), related to 2,4-Dichloro-6-methoxypyridine through their shared methoxy functional groups, has explored their biosynthesis, accumulation, transport, and metabolism in grapes. MPs impart herbaceous/green/vegetal sensory attributes to wine, with their levels in wine primarily derived from the corresponding grapes. The review suggests that understanding MPs metabolism could improve wine flavor management, indicating the agricultural and industrial significance of methoxypyrazines research (Lei et al., 2018).

Sorption of Phenoxy Herbicides to Soil and Minerals

The environmental behavior of 2,4-D and other phenoxy herbicides has been studied in relation to their sorption to soil and minerals. This research is crucial for understanding the mobility and persistence of these herbicides in the environment. The review compiled data on soil-water distribution coefficients and highlighted the relevance of soil organic matter and iron oxides as primary sorbents for phenoxy herbicides, offering insight into the mechanisms controlling their environmental fate (Werner, Garratt, & Pigott, 2012).

Biodegradation of 2,4-Dichlorophenoxyacetic Acid

The role of microorganisms in degrading 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound closely related to 2,4-Dichloro-6-methoxypyridine, has been a focus of environmental science research. This review emphasizes the importance of microbial remediation in managing pollution caused by the widespread use of 2,4-D in agriculture. It discusses the efficiency of various microorganisms in breaking down 2,4-D and its metabolites, highlighting the potential for bioremediation strategies to mitigate environmental contamination (Magnoli et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura coupling reactions , which typically involve the formation of carbon-carbon bonds via a palladium-catalyzed process .

Mode of Action

In the context of Suzuki–Miyaura coupling, 2,4-Dichloro-6-methoxypyridine may act as an electrophile. The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling suggests it plays a role in the synthesis of complex organic compounds .

Result of Action

Its use in suzuki–miyaura coupling reactions suggests it contributes to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of conditions.

properties

IUPAC Name |

2,4-dichloro-6-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWHMXYTPKDBSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733267 |

Source

|

| Record name | 2,4-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227572-43-1 |

Source

|

| Record name | 2,4-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)

![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)